3-Chloro-5-hydroxypicolinonitrile
Description
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
3-chloro-5-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H |
InChI Key |
MMSQGKFPDUGWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has demonstrated the potential of 3-Chloro-5-hydroxypicolinonitrile in anticancer therapy. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of picolinonitriles have been found to inhibit the growth of human cancer cells by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, these compounds may target the epidermal growth factor receptor (EGFR), leading to reduced cell growth and increased apoptosis markers such as caspase-3 and caspase-8 .
Case Study: In Vivo Efficacy
In preclinical models, administration of this compound resulted in significant tumor volume reduction in xenograft models. When used in combination with established chemotherapeutics like cisplatin, it displayed synergistic effects, enhancing overall antitumor efficacy .
Agricultural Applications
Herbicidal Properties
The compound has been explored for its herbicidal properties. It is structurally related to other picolinonitrile derivatives that have been patented for use as herbicides, demonstrating effectiveness against a range of weed species .
Mechanism of Action
The herbicidal activity is attributed to its ability to disrupt metabolic processes in target plants, leading to stunted growth and eventual plant death. This mode of action is similar to other known herbicides that target specific enzymatic pathways essential for plant development .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical methods, including nucleophilic substitution reactions involving chloro derivatives of picolinonitriles. The optimization of these synthesis routes is crucial for enhancing yield and purity, which are essential for both research and commercial applications .
Chemical Properties
- Molecular Formula: C6H4ClN2O
- Molecular Weight: 158.56 g/mol
- Boiling Point: Not specified
- Solubility: Soluble in polar organic solvents
Research Findings and Insights
A review of literature reveals that while the compound's applications are promising, further research is necessary to fully understand its pharmacokinetics and long-term effects in both agricultural and medicinal contexts. The exploration of structure-activity relationships (SAR) will be vital in optimizing its efficacy and safety profiles.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The table below compares 3-Chloro-5-hydroxypicolinonitrile with key analogs, emphasizing substituent positions, functional groups, and inferred properties:
Key Observations:
Electronic Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to methyl or nitro substituents, improving aqueous solubility. Nitro groups (e.g., in 3-Chloro-5-nitropicolinonitrile) increase electrophilicity, favoring reduction or displacement reactions, whereas chloro groups enable SNAr (nucleophilic aromatic substitution).
Methyl groups (e.g., 5-Methylpicolinonitrile) enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.
Analytical Characterization
Common analytical methods for these compounds (as inferred from 5-(Chloromethyl)picolinonitrile hydrochloride and 3-Chloro-5-nitropicolinonitrile):
- HPLC/GC : Purity assessment and quantification.
- NMR/FTIR : Confirmation of functional groups and substituent positions.
- LCMS/GCMS : Molecular weight and fragmentation pattern analysis.
Preparation Methods
General Procedure and Optimization
The synthesis is conducted in two steps:
-
Cyclization : A mixture of 4-propargylaminoisoxazole (8 ), gold(I) catalyst (e.g., 6, 0.05 equiv), and N-phenylbenzaldimine in 1,2-dichloroethane is stirred at 60°C for 3 h under argon.
-
N–O Cleavage : Methanol and KCO (1.5 equiv) are added to the reaction mixture, which is stirred at 60°C for 30 min. Acidic workup and extraction yield the product.
Key Optimization Parameters :
-
Catalyst Loading : 5 mol% Au(I) catalyst achieves >90% conversion.
-
Temperature : Cyclization proceeds optimally at 60°C; lower temperatures slow the reaction, while higher temperatures promote side reactions.
-
Base Selection : KCO outperforms NaCO or CsCO in facilitating N–O bond cleavage.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of the two primary approaches:
Reaction Monitoring and Characterization
Analytical Considerations :
-
HPLC : Reverse-phase C18 columns (ACN/HO gradient) confirm purity (>95% for pharmaceutical applications).
-
NMR : Key signals for this compound include:
Industrial-Scale Adaptations
While current methods are optimized for laboratory synthesis, scaling up presents challenges:
-
Catalyst Cost : Au(I) catalysts are expensive; ligand design (e.g., N-heterocyclic carbenes) improves turnover number (TON > 500).
-
Solvent Recovery : 1,2-Dichloroethane is replaced with toluene in large-scale runs to simplify recycling.
-
Byproduct Management : Unreacted Cl in chlorination steps requires scrubbing with NaOH solutions.
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry show promise for improving efficiency:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloro-5-hydroxypicolinonitrile?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of hydroxypicolinonitrile derivatives using reagents like POCl₃ or PCl₃ under reflux conditions (60–80°C) in anhydrous solvents (e.g., dichloromethane) can introduce the chloro group. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate eluent) and purification via recrystallization (ethanol/water) are recommended .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of -NMR (in DMSO-d₆ or CDCl₃) and -NMR to identify aromatic protons (δ 7.5–8.5 ppm) and nitrile/chloro substituents. Mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H]⁺. FT-IR can detect -CN (~2220 cm⁻¹) and -OH (~3200–3500 cm⁻¹) stretches. Cross-reference with PubChem data (InChIKey, SMILES) for validation .
Q. What solvents are optimal for dissolving this compound during purification?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For recrystallization, ethanol-water mixtures (7:3 v/v) are effective. Solubility tests at 25°C and 50°C should precede large-scale purification .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow OSHA HCS guidelines: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. In case of spills, absorb with inert material (e.g., diatomaceous earth) and dispose as hazardous waste. PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) exposure limits apply .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer : Optimize temperature (-5°C to 20°C), stoichiometry (1:1.05 molar ratio of precursor to chlorinating agent), and solvent (propionitrile enhances reactivity). Use catalysts like 3-picoline (5–10 mol%) to stabilize intermediates. Monitor via HPLC (C18 column, acetonitrile/water gradient) to track byproduct formation .
Q. What computational methods are suitable for predicting the reactivity of this compound in heterocyclic transformations?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model electrophilic aromatic substitution at the pyridine ring. Molecular docking (MOE software) can predict binding affinities for biological targets. Validate predictions with experimental kinetic data .
Q. How does the hydroxyl group at position 5 influence the bioactivity of this compound derivatives?
- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., 5-methoxy or 5-fluoro derivatives). Test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets). The hydroxyl group enhances hydrogen-bonding interactions, as shown in crystallographic studies (PDB data) .
Q. What statistical methods resolve contradictory bioactivity data in studies involving this compound?
- Methodological Answer : Apply multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., solvent purity, temperature fluctuations). Use Bland-Altman plots to assess inter-lab variability. Follow NIH guidelines for reporting preclinical data to ensure reproducibility .
Q. How can impurities in this compound be quantified and mitigated during large-scale synthesis?
- Methodological Answer : Employ HPLC-MS with a C18 column (0.1% formic acid in water/acetonitrile) to detect chlorinated byproducts (e.g., dichloro derivatives). Optimize column chromatography (silica gel, gradient elution) or fractional crystallization for purification. Validate purity via DSC (melting point ±1°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
